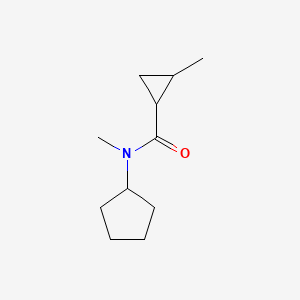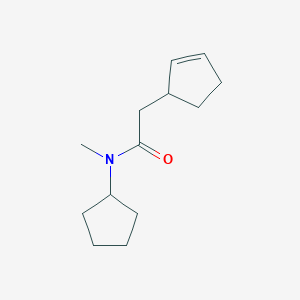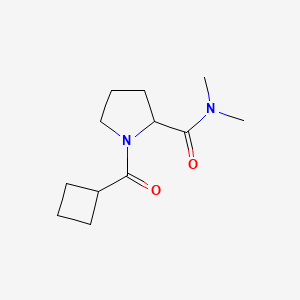
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate, also known as AOPC, is a chemical compound that has gained attention for its potential applications in scientific research. AOPC is a synthetic compound that was first synthesized in 2010. Since then, it has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate is not fully understood. However, it has been proposed that (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate exerts its effects by modulating the activity of enzymes and receptors involved in various cellular processes. For example, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Biochemical and Physiological Effects:
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to induce apoptosis by activating the caspase pathway. In neurology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been studied for its potential neuroprotective effects by modulating oxidative stress and inflammation. In immunology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
The advantages of using (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate in lab experiments include its synthetic nature, which allows for consistent and reproducible results. Additionally, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the limitations of using (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate include its limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as an immunomodulatory agent for the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate involves the reaction between 2-amino-2-oxo-1-phenylethylamine and 1H-indazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate.
Scientific Research Applications
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been used in various scientific research applications, including cancer research, neurology, and immunology. In cancer research, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been investigated for its ability to modulate the immune response.
properties
IUPAC Name |
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-15(20)14(10-4-2-1-3-5-10)22-16(21)11-6-7-12-9-18-19-13(12)8-11/h1-9,14H,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIUXJOGCWMXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)OC(=O)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)







![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)



![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
